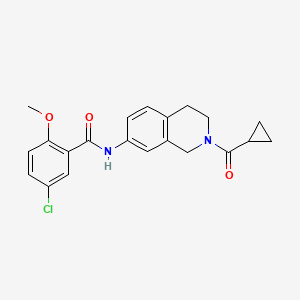

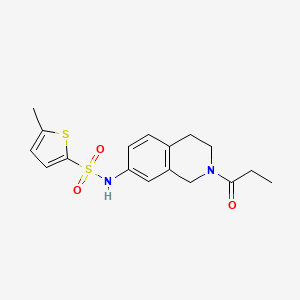

5-chloro-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This usually includes the compound’s systematic name, other names or synonyms it might be known by, and its chemical formula.

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and reaction conditions.Molecular Structure Analysis

This involves describing the compound’s molecular structure, including the types and arrangement of its atoms, and its stereochemistry if applicable.Chemical Reactions Analysis

This involves detailing the chemical reactions the compound can undergo, including the conditions under which these reactions occur and the products they yield.Physical And Chemical Properties Analysis

This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications

Anticonvulsant Potential

The compound 5-chloro-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide has been studied for its potential anticonvulsant properties. Chan et al. (1998) and (2000) identified a series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides, including this compound, that showed high affinity and significant anticonvulsant activity in animal models. The studies were focused on high-throughput screening at the novel SB-204269 binding site and resulted in compounds with promising activity profiles for potential therapeutic use in controlling convulsions or seizures (Chan et al., 1998) (Chan et al., 2000).

Pharmacological Activities

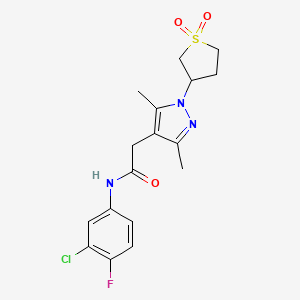

Abdulla et al. (2014) synthesized a series of pyrazole derivatives from a starting material similar in structure to 5-chloro-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide. These compounds displayed less toxicity and good anti-inflammatory activities. This research suggests potential pharmacological applications for derivatives of the compound , particularly in the context of reducing inflammation (Abdulla et al., 2014).

Applications in Coordination Chemistry

Jansa et al. (2007) investigated coordination compounds based on similar tetrahydroisoquinoline structures. They synthesized coordination compounds with Cu2+, Co2+, Co3+, or Fe3+ and tested them in enantioselective catalysis, demonstrating potential applications in asymmetric synthesis and catalysis. The study emphasizes the relevance of such structures in the development of new catalysts that can be used for specific chemical transformations (Jansa et al., 2007).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and other hazards, as well as appropriate handling and disposal procedures.

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, reactions, or applications for the compound.

properties

IUPAC Name |

5-chloro-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O3/c1-27-19-7-5-16(22)11-18(19)20(25)23-17-6-4-13-8-9-24(12-15(13)10-17)21(26)14-2-3-14/h4-7,10-11,14H,2-3,8-9,12H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCNABWZARYDOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2631252.png)

![N1-(4-chlorobenzyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2631253.png)

![Ethyl 4-[3-(4-ethylphenoxy)phenyl]-1-hydroxy-2-oxopyrrolidine-3-carboxylate](/img/structure/B2631262.png)

![2-(2,4-Dimethylphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2631268.png)

![7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2631271.png)